
1-(1-Thiophen-2-ylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(1-Thiophen-2-ylethyl)piperazine consists of a six-membered ring containing two nitrogen atoms.Chemical Reactions Analysis
Piperazine derivatives, including 1-(1-Thiophen-2-ylethyl)piperazine, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
1-(1-Thiophen-2-ylethyl)piperazine is a powder at room temperature . Its molecular weight is 196.31.Scientific Research Applications
Allosteric Enhancers of the A1 Adenosine Receptor
A series of derivatives including 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. These compounds demonstrate significant activity in binding and functional studies, indicating potential therapeutic applications (Romagnoli et al., 2008).
Antidepressant Research
The synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including thiophene derivatives, has been explored for potential antidepressant applications with a dual mode of action, involving serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).
Antimicrobial Activity
Derivatives such as 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine have shown potent antimicrobial activity, including against gram-negative bacterial strains and fungi, suggesting their potential in addressing infectious diseases (Mishra & Chundawat, 2019).
Anticancer Potential
Polyfunctional substituted 1,3-thiazoles with piperazine substituents have exhibited significant anticancer activity in vitro on various cancer cell lines, highlighting their therapeutic potential in oncology (Turov, 2020).
Synthesis of Psychiatric Medications
Derivatives like 1-(benzo[b]thiophen-4-yl)piperazine have been synthesized via novel methods, showing potential for use in the synthesis of antipsychotic drugs such as brexpiprazole (Kumar et al., 2018).
Antitubercular Agents
Novel compounds involving thiophene and piperazine moieties have been synthesized and shown potent antitubercular activity, indicating a potential new avenue for treating tuberculosis (Marvadi et al., 2019).
Molecular Associations for Diabetes Treatment
Studies on molecular associations between thiophene-piperazine derivatives and other compounds have shown improvements in solubility, with potential applications in treating diabetes (Devine et al., 2020).
Mechanism of Action
Target of Action
Piperazine compounds, which 1-(1-thiophen-2-ylethyl)piperazine is a derivative of, are known to act as gaba receptor agonists . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might interact with its targets in a similar manner.
Biochemical Pathways
One study mentions the discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors . Phosphoglycerate dehydrogenase (PHGDH) controls flux through the biosynthetic pathway for the amino acid serine . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might affect similar pathways.
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might have similar pharmacokinetic properties.
Result of Action
Piperazine compounds are known to paralyze parasites, allowing the host body to easily remove or expel the invading organism . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might have similar effects.
Safety and Hazards
properties
IUPAC Name |
1-(1-thiophen-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNYFCJKJIBFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

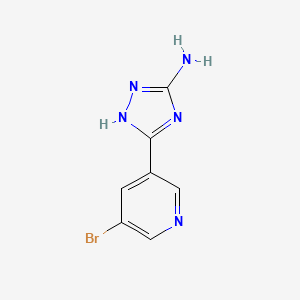
![2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2598889.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2598890.png)



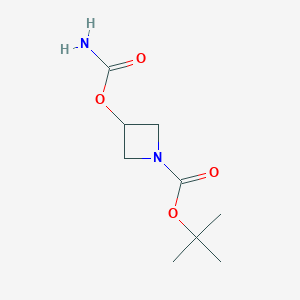
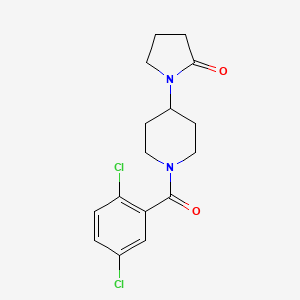
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2598898.png)
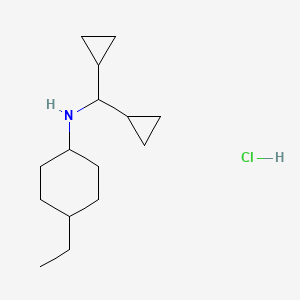

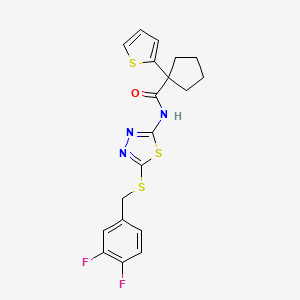
![ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2598906.png)
![ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2598908.png)